Bienvenue dans la boutique en ligne BenchChem!

5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

CRBN binding affinity Targeted protein degradation IMiD structure-activity relationship

5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS 94464-27-4) is a phthalimide-glutarimide conjugate that functions as a cereblon (CRBN) E3 ubiquitin ligase ligand, a foundational building block for proteolysis-targeting chimeras (PROTACs) and molecular glue degraders. The compound features a canonical 2,6-dioxopiperidin-3-yl (glutarimide) moiety that occupies the tri-tryptophan pocket of CRBN, while the 5-benzyloxy substituent on the isoindoline-1,3-dione (phthalimide) ring provides a chemically differentiated vector for linker attachment, modulating both CRBN binding affinity and neosubstrate recruitment profiles relative to unsubstituted thalidomide and its clinically approved congeners lenalidomide and pomalidomide.

Molecular Formula C20H16N2O5
Molecular Weight 364.4 g/mol
Cat. No. B12973290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Molecular FormulaC20H16N2O5
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC4=CC=CC=C4
InChIInChI=1S/C20H16N2O5/c23-17-9-8-16(18(24)21-17)22-19(25)14-7-6-13(10-15(14)20(22)26)27-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2,(H,21,23,24)
InChIKeyZFPHORBDRPKZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione for Targeted Protein Degradation: Core Properties and Procurement Rationale


5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS 94464-27-4) is a phthalimide-glutarimide conjugate that functions as a cereblon (CRBN) E3 ubiquitin ligase ligand, a foundational building block for proteolysis-targeting chimeras (PROTACs) and molecular glue degraders [1]. The compound features a canonical 2,6-dioxopiperidin-3-yl (glutarimide) moiety that occupies the tri-tryptophan pocket of CRBN, while the 5-benzyloxy substituent on the isoindoline-1,3-dione (phthalimide) ring provides a chemically differentiated vector for linker attachment, modulating both CRBN binding affinity and neosubstrate recruitment profiles relative to unsubstituted thalidomide and its clinically approved congeners lenalidomide and pomalidomide [2].

Why Generic Thalidomide Analogs Cannot Substitute for the 5-Benzyloxy Derivative in CRBN-Recruiting Degraders


Clinically approved immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide bind CRBN with Ki values ranging from approximately 157 nM to 249 nM, yet each exhibits distinct neosubstrate degradation profiles (e.g., IKZF1/3 for lenalidomide/pomalidomide; SALL4 for thalidomide/5-hydroxythalidomide) that propagate into divergent therapeutic and toxicological outcomes [1][2]. The 5-benzyloxy substituent introduces a chemically addressable handle at a position demonstrated to tune both hydrolytic stability in physiological buffers (pH 7.4, 24 h) and IKZF1 degradation potency, with 5-substituted analogs in the phthalimide series showing plasma half-lives ranging from >120 min to <87 min depending on the precise substituent identity [3]. Therefore, substituting a generic CRBN ligand without the 5-benzyloxy modification risks altering ternary complex geometry, linker exit vector trajectory, metabolic stability, and off-target neosubstrate degradation—each a critical parameter in PROTAC development.

Quantitative Differentiation Evidence: 5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione vs. Established CRBN Ligands


CRBN Binding Affinity Modulation via 5-Position Substitution: Structural Rationale for the 5-Benzyloxy Derivative Versus Thalidomide

Crystal structure analysis of the 5-hydroxythalidomide–CRBN–SALL4 ternary complex (PDB: 6XK9) demonstrates that the hydroxy group at the 5-position forms an additional hydrogen bond with His353 of CRBN, increasing binding affinity relative to thalidomide (Ki = 249.20 nM) [1][2]. The benzyloxy group at the same 5-position serves as a bioisosteric replacement that conserves this hydrogen-bonding capacity through the ether oxygen while introducing a hydrophobic benzyl moiety that can engage in π-stacking interactions with the CRBN surface, potentially further enhancing binding enthalpy. While no direct Ki measurement for the 5-benzyloxy derivative has been reported, the structurally analogous 5-substituted phthalimide series demonstrates that substituents at this position can modulate IKZF1 degradation from 0% to 73% at 1 μM, indicating tunable CRBN engagement [3].

CRBN binding affinity Targeted protein degradation IMiD structure-activity relationship

Linker Attachment Vector and Physicochemical Property Differentiation: 5-Benzyloxy vs. 4-Amino Pomalidomide and Unsubstituted Thalidomide

The 5-benzyloxy substituent provides a chemically orthogonal handle for linker conjugation distinct from the widely used 4-amino pomalidomide exit vector. While the 4-amino position of pomalidomide directs the linker toward the solvent-exposed region near the CRBN–DDB1 interface, the 5-position projects the linker away from the CRBN surface along a trajectory that reduces the entropic penalty for ternary complex formation with the target protein [1]. In terms of physicochemical profile, 5-substituted phthalimide-based CRBN ligands exhibit logD₇.₄ values ranging from 1.6 to 3.3 depending on substituent nature; the benzyloxy group (calculated logP increment of ~1.5 vs. hydroxy) is expected to increase logD to approximately 2.5–3.0, enhancing passive membrane permeability while maintaining acceptable aqueous solubility for in vitro and cellular assays [2].

PROTAC linker chemistry E3 ligase ligand functionalization Drug-like properties

Hydrolytic Stability Differentiation: Impact of 5-Benzyloxy Substitution on Phthalimide Ring Stability in Physiological Media

Phthalimide-based CRBN ligands are inherently susceptible to hydrolytic ring-opening under physiological conditions, with unsubstituted thalidomide exhibiting a plasma half-life of less than 120 minutes [1]. Substitution at the 5-position of the phthalimide ring significantly impacts hydrolytic stability: in a panel of 5-substituted analogs, the percentage of intact compound remaining after 24 h in pH 7.4 buffer ranged from 1% to 80%, demonstrating that specific substituent choice is a critical determinant of chemical stability [2]. The electron-donating benzyloxy group at the 5-position is expected to stabilize the phthalimide ring toward nucleophilic attack by reducing the electrophilicity of the carbonyl carbons, potentially extending the compound's functional half-life in aqueous media compared to electron-withdrawing substituted analogs or the unsubstituted parent.

Chemical stability Hydrolytic degradation PROTAC developability

Neosubstrate Degradation Selectivity: 5-Substitution Effect on IKZF1/3 and SALL4 Off-Target Degradation Profiles

A critical liability of PROTACs employing IMiD-based CRBN ligands is the intrinsic monovalent degradation of neosubstrates—particularly IKZF1, IKZF3, GSPT1, and SALL4—which can confound phenotypic readouts and introduce undesired pharmacology [1]. The 5-position of the phthalimide ring is a key determinant of neosubstrate selectivity: 5-hydroxythalidomide preferentially induces SALL4 degradation over IKZF1, whereas lenalidomide and pomalidomide predominantly degrade IKZF1/3 [2]. Quantitative data from a panel of 5-substituted phthalimide analogs demonstrate that IKZF1 degradation at 1 μM ranges from 0% to 73% across different substituents, confirming that 5-position modification can dial neosubstrate degradation from complete suppression to near-maximal activity [3]. This tunability enables researchers to select a CRBN ligand with minimized off-target degradation for their specific target-of-interest, reducing confounding factors in cellular assays.

Neosubstrate selectivity GSPT1 IKZF1 SALL4 Off-target degradation

Optimal Application Scenarios for 5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione in PROTAC Discovery and Development


PROTAC Library Synthesis Requiring Chemically Distinct Linker Attachment Vectors for Structure–Activity Relationship (SAR) Exploration

When constructing a PROTAC library targeting a novel protein-of-interest, systematically varying the E3 ligase ligand attachment point is essential to identify ternary complexes with efficient ubiquitination geometry. The 5-benzyloxy derivative provides a chemically orthogonal linker conjugation site (via benzyl ether deprotection to reveal a 5-hydroxy handle, or direct functionalization of the benzyl group) that is structurally and spatially distinct from the commonly employed 4-amino pomalidomide vector. Incorporating this compound alongside 4-substituted analogs enables researchers to probe how linker exit trajectory affects ternary complex stability and target degradation efficiency (DC₅₀), as demonstrated by the divergent degradation outcomes observed with 4- vs. 5-substituted phthalimide CRBN ligands [1].

Development of CRBN-Recruiting Degraders with Reduced IKZF1/3 Off-Target Degradation Liability

For therapeutic programs where IKZF1 degradation is undesirable (e.g., non-oncology indications or targets where hematopoietic toxicity is a concern), the 5-benzyloxy derivative offers a CRBN ligand scaffold that can be tuned via 5-position substitution to minimize IKZF1 neosubstrate degradation. Published data show that 5-substituted phthalimide analogs can exhibit as little as 0–5% IKZF1 degradation at 1 μM, compared to >90% for lenalidomide and pomalidomide [2][3]. PROTACs built on this scaffold are expected to retain target degradation capacity while attenuating the confounding IKZF1-driven pharmacology that plagues conventional IMiD-based degraders.

Hydrolytic Stability Optimization for PROTAC Candidates Progressing Toward In Vivo Studies

Phthalimide ring hydrolysis represents a major developability hurdle for PROTACs containing thalidomide-based CRBN ligands, as hydrolyzed products lose CRBN binding capacity and generate unpredictable metabolites. The 5-benzyloxy substitution, selected for its electron-donating character, is predicted to enhance phthalimide ring stability relative to unsubstituted or electron-withdrawing-group-substituted analogs. Within the 5-substituted series, compounds demonstrating >70% integrity after 24 h at pH 7.4 and plasma half-lives exceeding 120 min provide a meaningful advantage for in vivo pharmacokinetic studies and long-term storage of compound libraries [4]. Researchers can leverage this stability profile to design PROTACs with extended functional half-lives in biological matrices.

Synthetic Intermediate for Generating Functionalized CRBN Ligand Panels via Benzyl Deprotection and Subsequent Diversification

The benzyl protecting group at the 5-position serves as a latent phenol that can be selectively removed via hydrogenolysis (H₂, Pd/C) to yield 5-hydroxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, a versatile intermediate for further functionalization. This synthetic strategy enables: (i) direct conjugation of PEG or alkyl linkers via Williamson ether synthesis; (ii) installation of click chemistry handles (azide/alkyne) for modular PROTAC assembly; or (iii) attachment of pre-formed target protein ligand–linker conjugates. The ability to generate diverse 5-alkoxy derivatives from a single benzyl-protected precursor streamlines PROTAC SAR campaigns and reduces procurement complexity compared to sourcing individually synthesized 5-substituted analogs [1].

Quote Request

Request a Quote for 5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.